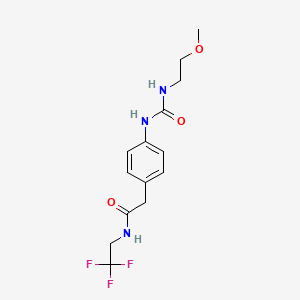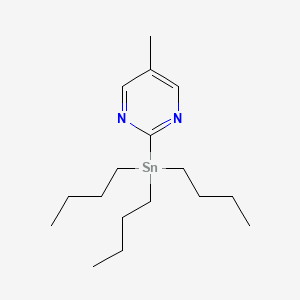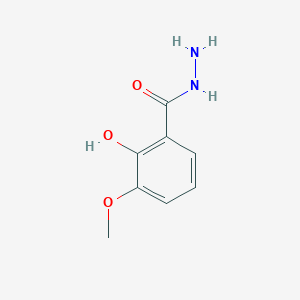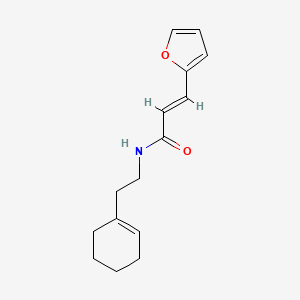
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-ME-Urea, is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
科学的研究の応用
Potential Research Applications of Similar Compounds
Pharmacological Research : Ureido-acetamide derivatives have been studied for their pharmacological properties, such as serving as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have shown nanomolar affinity for CCKB receptors and have been used to explore physiological functions of CCKB receptors in various models, indicating potential applications in neuroscience and pharmacology research (Bertrand et al., 1994).
Agricultural Chemistry : Chloroacetamide herbicides and their metabolites have been studied extensively in environmental sciences and agricultural chemistry. These studies focus on understanding the metabolism of these compounds in human and rat liver microsomes, which is crucial for assessing their environmental impact and safety (Coleman et al., 2000).
Chemical Synthesis and Green Chemistry : Research into the synthesis of chemical intermediates, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights the application of these compounds in developing novel synthetic routes that are more environmentally friendly and efficient. This has implications for pharmaceutical manufacturing and the development of new materials (Zhang Qun-feng, 2008).
Material Science : The structural analysis of amide derivatives, including their crystal structures and molecular interactions, can inform the development of new materials with specific properties. These studies can contribute to the fields of material science and engineering by providing insights into the molecular basis of material properties (Missioui et al., 2022).
特性
IUPAC Name |
2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c1-23-7-6-18-13(22)20-11-4-2-10(3-5-11)8-12(21)19-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBTLKVBAYNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)
